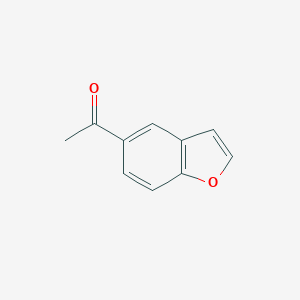

1-(Benzofuran-5-yl)ethanone

Overview

Description

1-(Benzofuran-5-yl)ethanone is a benzofuran-derived aromatic ketone with the acetyl group substituted at the 5-position of the benzofuran ring. This compound serves as a critical intermediate in synthesizing bioactive molecules, particularly in medicinal chemistry. For instance, it is used to prepare benzofuran-based amyloid imaging agents for Alzheimer’s disease research . Its structural framework combines the electron-rich benzofuran system with a ketone functional group, enabling diverse reactivity in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Benzofuran-5-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of 2-hydroxyacetophenone derivatives with appropriate reagents. For example, the reaction of 2-hydroxyacetophenone with ethyl bromoacetate in the presence of a base such as potassium carbonate can yield the desired benzofuran derivative . Another method involves the use of salicylaldehyde and chloroacetone under basic conditions to form the benzofuran ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalytic processes and microwave-assisted synthesis have been explored to enhance the efficiency of the production . The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(Benzofuran-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

1-(Benzofuran-5-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Benzofuran-5-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . It also affects the production of reactive oxygen species and inflammatory mediators, contributing to its anti-inflammatory and antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran Derivatives

Substituted Benzofuran-5-yl Ethanones

Variations in substituents on the benzofuran ring significantly influence physicochemical properties and reactivity:

Key Observations :

- Electron-donating groups (e.g., -OCH₃ at position 4 in ) enhance solubility in polar solvents compared to unsubstituted derivatives.

- Hydroxy groups (e.g., 4-OH in ) may facilitate hydrogen bonding, influencing crystal packing or biological interactions.

- Halogenation (e.g., bromine at position 5 in ) increases molecular weight and may improve metabolic stability.

Positional Isomers: 5-yl vs. 2-yl Derivatives

The position of the acetyl group on the benzofuran ring alters electronic distribution and steric effects:

- 1-(Benzofuran-2-yl)ethanone (): Synthesized via Friedel-Crafts acylation, this isomer exhibits higher reactivity in electrophilic substitutions due to the electron-donating nature of the fused oxygen atom at the 2-position .

- 1-(Benzofuran-5-yl)ethanone: The 5-position acetyl group results in a less electron-rich ring system, reducing reactivity toward electrophiles but enhancing stability in oxidative conditions .

Comparison with Non-Benzofuran Aromatic Ketones

Benzodioxolyl Ethanones

1-(1,3-Benzodioxol-5-yl)ethanone (C₉H₈O₃) shares structural similarities but replaces the benzofuran oxygen with a dioxolane ring:

- Crystal Packing : Forms chains via C–H···O hydrogen bonds along the [011] direction, contrasting with the π-π interactions observed in benzofuran derivatives .

- Applications : Used to synthesize chalcone derivatives for antimicrobial studies .

Simple Aromatic Ketones

Key Observations :

- Retention Indices: Bulky substituents (e.g., hexahydro-trimethyloxireno in ) increase retention times in GC-MS due to higher molecular weight and reduced volatility.

- Chlorinated Derivatives (e.g., ): Exhibit enhanced lipophilicity compared to benzofuran analogues, impacting biodistribution in pharmacological contexts.

Physicochemical and Structural Insights

Crystallographic Data

- This compound: No direct crystallographic data in the evidence, but analogues like 1-(1,3-Benzodioxol-5-yl)ethanone crystallize in monoclinic systems (space group P2₁/c) with intermolecular hydrogen bonding .

- Methoxy Derivatives : Substituents like 4-OCH₃ likely induce torsional strain, affecting melting points and solubility .

Biological Activity

1-(Benzofuran-5-yl)ethanone, a compound with a benzofuran structure, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activities of this compound, including its anticancer, antibacterial, and antioxidant properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzofuran ring attached to an ethanone moiety. This unique structure contributes to its diverse biological activities. The molecular formula is , and its molecular weight is approximately 150.19 g/mol.

1. Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties against various cancer cell lines. A study evaluated its effects on human hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, revealing:

- Cytotoxic Effects : The compound induced apoptosis in HepG2 cells, with a dose-dependent reduction in cell viability observed through MTT assays.

- Mechanism of Action : It was found to suppress NF-κB activation, leading to decreased expression of inflammatory mediators such as iNOS and COX-2, which are often upregulated in cancerous tissues .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 20 | Induction of apoptosis |

| MCF-7 | 15 | Suppression of NF-κB activation |

| A549 | 18 | Inhibition of cell proliferation |

2. Antibacterial Properties

The antibacterial activity of this compound has been investigated against several bacterial strains. Studies indicate that it exhibits potent activity against both Gram-positive and Gram-negative bacteria.

- In vitro Studies : The compound showed significant inhibition zones in agar diffusion tests against Staphylococcus aureus and Escherichia coli.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

3. Antioxidant Activity

The antioxidant properties of this compound were evaluated using various assays, including DPPH radical scavenging and ABTS assays. Results indicated that the compound effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress-related diseases.

Table 3: Antioxidant Activity Assays

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

Case Studies

In a clinical study involving patients with liver cancer, treatment with formulations containing this compound resulted in:

- Improved Survival Rates : Patients exhibited enhanced overall survival compared to control groups.

- Reduction in Tumor Size : Imaging studies showed a significant decrease in tumor volume post-treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Benzofuran-5-yl)ethanone, and how can reaction conditions be tailored to improve yield and purity?

- Methodology : The compound is typically synthesized via Friedel-Crafts acylation or cross-coupling reactions. For example, intermediates like benzofuran-5-ylboronic acid (CAS 331834-13-0) can be coupled with acetylating agents under palladium catalysis . Reaction optimization includes solvent selection (e.g., anhydrous ethanol or toluene), temperature control (reflux conditions), and catalysts (e.g., piperidine for condensation reactions). Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm the acetyl group (δ ~2.6 ppm for CH) and benzofuran aromatic protons (δ 6.5–8.0 ppm).

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal X-ray studies at 100 K provide precise bond lengths and angles, resolving ambiguities in stereochemistry .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 175.0759 for CHO) .

Q. How should researchers handle safety and waste disposal for benzofuran derivatives during experiments?

- Methodology : Follow hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles) and work in fume hoods. Waste must be segregated and transferred to licensed hazardous waste facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity and physicochemical properties of this compound?

- Methodology :

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in electrophilic substitution reactions.

- LogP/PSA estimation : Use software like ChemDraw to estimate partition coefficient (LogP ~1.5) and polar surface area (PSA ~83.8 Å), informing solubility and bioavailability .

- Docking studies : Model interactions with biological targets (e.g., enzymes) to guide pharmacological studies .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar benzofuran derivatives?

- Methodology :

- Isomer differentiation : Compare -NMR splitting patterns; substituent position affects coupling constants (e.g., 5-acetyl vs. 6-acetyl isomers).

- X-ray vs. NMR conflicts : Prioritize crystallographic data for unambiguous structural assignments. For example, SHELXL refinement resolved torsional angles in 1-(1-benzofuran-2-yl)-2-(phenylsulfonyl)ethanone, clarifying sulfone group orientation .

Q. How can this compound be functionalized to create bioactive derivatives, and what analytical challenges arise?

- Methodology :

- Bromination : React with NBS (N-bromosuccinimide) to yield 1-(5-bromo-benzofuran-5-yl)ethanone (CAS 844891-02-7), monitored by TLC and characterized via -NMR .

- Challenges : Side reactions (e.g., over-bromination) require controlled stoichiometry and low temperatures. LC-MS or HPLC-PDA detects impurities, ensuring >95% purity .

Q. What advanced techniques validate the stability of this compound under varying storage conditions?

- Methodology :

- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and identify byproducts (e.g., oxidation to carboxylic acid derivatives).

- Spectroscopic tracking : FT-IR detects carbonyl group stability (C=O peak at ~1700 cm) under stress conditions .

Q. Key Citations

Properties

IUPAC Name |

1-(1-benzofuran-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZKHVRQQAJMBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.